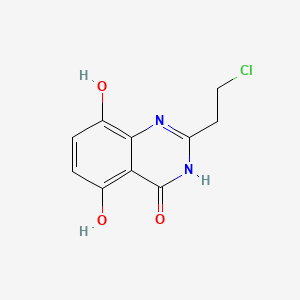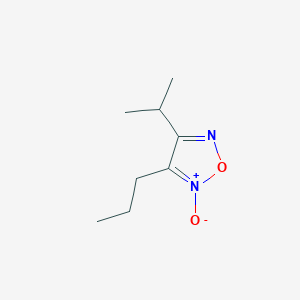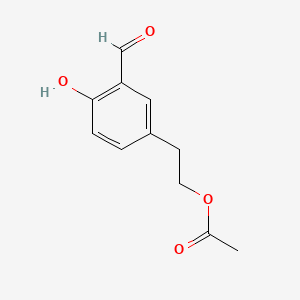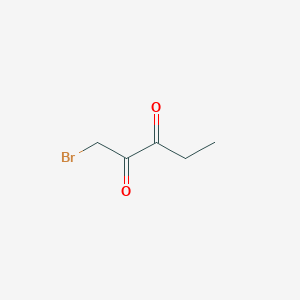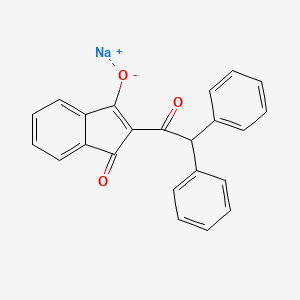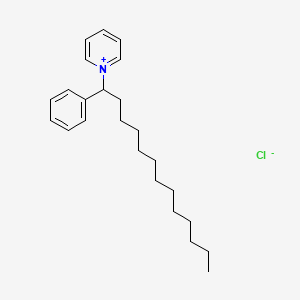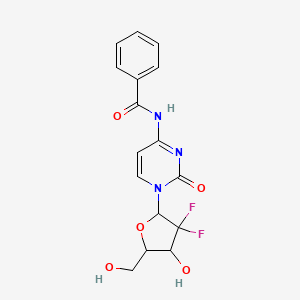
N4-benzoyl-2'-deoxy-2',2'-difluorocytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine involves multiple steps, including the protection of hydroxyl groups, fluorination, and benzoylation. The reaction conditions typically require the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as benzoyl chloride .
Industrial Production Methods
Industrial production of N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine often involves large-scale synthesis using automated systems for oligonucleotide synthesis. This method ensures high purity and yield, making it suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF)
Major Products
The major products formed from these reactions include various derivatives of N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine, which can be used for further research and development .
Applications De Recherche Scientifique
N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes .
Mécanisme D'action
N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The compound targets DNA polymerase and other enzymes involved in DNA replication, leading to the disruption of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gemcitabine: Another nucleoside analog with similar anticancer properties.
Fludarabine: Known for its use in treating chronic lymphocytic leukemia.
Cladribine: Used in the treatment of hairy cell leukemia
Uniqueness
N4-benzoyl-2’-deoxy-2’,2’-difluorocytidine stands out due to its unique fluorination pattern, which enhances its stability and efficacy compared to other nucleoside analogs .
Propriétés
Formule moléculaire |
C16H15F2N3O5 |
|---|---|
Poids moléculaire |
367.30 g/mol |
Nom IUPAC |
N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(23)10(8-22)26-14(16)21-7-6-11(20-15(21)25)19-13(24)9-4-2-1-3-5-9/h1-7,10,12,14,22-23H,8H2,(H,19,20,24,25) |
Clé InChI |
HSMDTRXWNNAGKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)
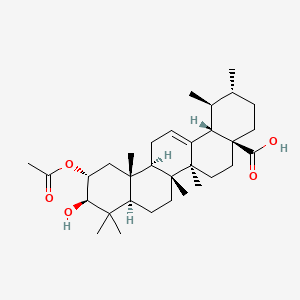
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)
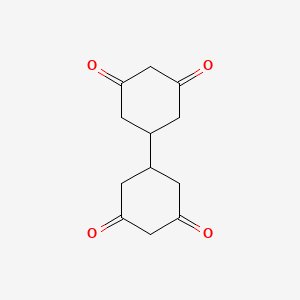
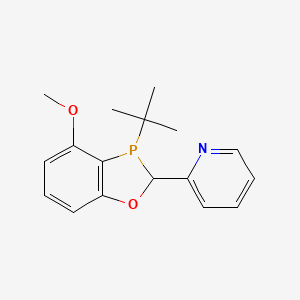
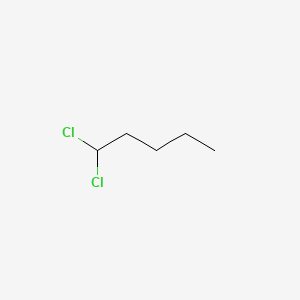
![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)
